Cas no 1246172-75-7 (2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride)

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride is a synthetic organic compound featuring a branched amino acid backbone coupled with a tetrahydropyranylmethyl moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The structural combination of a hydrophobic isobutyl group and a polar tetrahydropyranylmethyl group offers balanced physicochemical properties, facilitating its use as an intermediate in drug discovery. The compound’s well-defined stereochemistry and high purity make it valuable for research in peptide mimetics and small-molecule therapeutics. Its robust synthetic accessibility further supports scalable production for industrial and academic investigations.
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride structure
1246172-75-7 structure
Product Name:2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
CAS No:1246172-75-7
MF:C11H23ClN2O2
MW:250.765522241592
CID:1077802
PubChem ID:53409037
Update Time:2025-06-09

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
    • 2-Amino-3-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamidehydrochloride
    • 2-amino-3-methyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride
    • 2-Amino-3-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)butanamide hydrochloride
    • AKOS015847700
    • 1246172-75-7
    • MDL: MFCD13562868
    • Inchi: 1S/C11H22N2O2.ClH/c1-8(2)10(12)11(14)13-7-9-3-5-15-6-4-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
    • InChI Key: CHWFXYJFBOISKA-UHFFFAOYSA-N
    • SMILES: Cl.O1CCC(CNC(C(C(C)C)N)=O)CC1

Computed Properties

  • Exact Mass: 250.1448057g/mol
  • Monoisotopic Mass: 250.1448057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride Related Literature

Additional information on 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride

Recent Advances in the Study of 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS: 1246172-75-7)

The compound 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS: 1246172-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the optimization of the synthetic route for 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.

Pharmacological evaluations have revealed that 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride exhibits notable activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies have demonstrated its affinity for certain receptors, suggesting potential applications in the treatment of neurological disorders such as anxiety and depression. These findings were corroborated by a recent preprint on bioRxiv, which highlighted the compound's ability to cross the blood-brain barrier and exert measurable effects in animal models.

Another significant development is the exploration of the compound's pharmacokinetic profile. Research conducted by a team at the University of California, San Francisco, has provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride has favorable bioavailability and a half-life conducive to once-daily dosing, which could enhance its therapeutic utility.

In addition to its neurological applications, recent investigations have explored the compound's potential in oncology. Preliminary data from a collaborative study between academic and industry researchers suggest that 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride may inhibit specific pathways involved in tumor growth. While these findings are still in the early stages, they open new avenues for the development of targeted cancer therapies.

Despite these promising results, challenges remain. For instance, the precise molecular mechanisms underlying the compound's effects are not yet fully understood. Further mechanistic studies are needed to elucidate its interactions at the cellular and molecular levels. Additionally, the safety profile of 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride requires comprehensive evaluation in long-term toxicity studies to ensure its suitability for clinical use.

In conclusion, the recent research on 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS: 1246172-75-7) underscores its potential as a versatile therapeutic agent. Advances in synthesis, pharmacology, and pharmacokinetics have laid a solid foundation for future studies. However, continued investigation is essential to fully realize its therapeutic potential and address existing knowledge gaps. The compound represents an exciting area of research with implications for multiple medical fields, and its development will be closely watched by the scientific community.

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